3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone
Overview
Description
Synthesis Analysis
The synthesis of this compound has been reported in a study . The compound and its derivatives were prepared from 4-acetoxy-3-bromophthalide and dimethoxytoluene in 9 steps .Molecular Structure Analysis
The molecule contains a total of 42 bonds. There are 26 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), 2 aromatic hydroxyls, 1 ether (aliphatic), and 1 ether (aromatic) .Scientific Research Applications
Structural Analysis and Synthesis
- The compound 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone, along with related anthraquinones, has been studied for its structural characteristics. In one study, the structure of a similar compound, 8-hydroxysubspinosin, was revised to 3,5-dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone, and its synthesis was detailed (Yu, Cal, & Gao, 2010).
Antimicrobial Properties
- Various anthraquinone derivatives, including those structurally similar to 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone, have demonstrated antimicrobial activities. For instance, isolated anthraquinones from the stem bark of Morinda lucida showed effectiveness against bacteria and fungi (Ekon et al., 2020).
Antibacterial Activity Enhancement through Glycosylation
- Specific anthraquinones derived from Morinda lucida, after undergoing glycosylation, exhibited increased antibacterial activity, particularly against Salmonella enterica. This suggests a role for chemical modification in enhancing the biological activity of anthraquinones (Mfonku et al., 2020).
Biological Activities in Traditional Medicine
- In traditional medicine, anthraquinones extracted from plants like Morinda officinalis have been investigated for their potential in treating conditions such as osteoporosis. These studies reveal the multi-faceted biological activities of anthraquinones, including antiosteoporotic effects (Wu et al., 2009).
Anticancer Potential
- Certain anthraquinones isolated from plants like Morinda umbellata have shown significant cytotoxic activities against cancer cell lines, indicating their potential application in cancer research and therapy (Chiou, Hsu, & Lin, 2014).
Natural Dye Applications
- Anthraquinones, including derivatives similar to 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone, have been utilized as natural dyes. Studies have explored the dyeing properties of these compounds on materials like wool, demonstrating their potential in textile industries (Nagia & El-Mohamedy, 2007).
properties
IUPAC Name |
2-(ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-24-8-11-13(20)7-10-15(18(11)23-2)17(22)14-9(16(10)21)5-4-6-12(14)19/h4-7,19-20H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVWILGGEJGRKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=CC=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50916607 | |
Record name | 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50916607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone | |
CAS RN |
94035-92-4 | |
Record name | 8-Hydroxydamnacanthol-omega-ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094035924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50916607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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